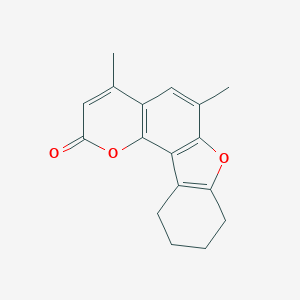
Tetrahydrobenzo-4,6-dimethylangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrobenzo-4,6-dimethylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
THB-DMA belongs to a class of compounds known as furocoumarins, which are known for their phototoxic properties. These properties make THB-DMA a candidate for photochemotherapy , particularly in treating skin disorders such as psoriasis.
Case Study: Photochemotherapeutic Potential
A study published in the Journal of Medicinal Chemistry highlights the potential of 6-methylangelicins (including THB-DMA) as photochemotherapeutic agents. The research indicates that these compounds can induce apoptosis in keratinocytes when activated by UV light, suggesting their utility in treating psoriasis and other skin conditions .
Molecular Biology Research
THB-DMA has been investigated for its ability to form interstrand cross-links in DNA upon UV irradiation. This property is crucial for understanding its mechanism of action in cancer therapy.
Case Study: DNA Interaction Studies
Research detailed in Journal of the American Chemical Society examined the photoadducts formed when THB-DMA interacts with thymine in DNA. The study utilized X-ray crystallography and model oligonucleotides to elucidate the structural changes induced by this interaction, shedding light on its potential as a chemotherapeutic agent .
Anticancer Research
The compound's ability to form DNA cross-links positions it as a promising candidate for anticancer therapies. Its mechanism involves targeting cancer cells' DNA repair pathways.
Data Table: Anticancer Activity Overview
| Study Reference | Cancer Type | Mechanism | Findings |
|---|---|---|---|
| Various cancers | DNA cross-linking | Induces apoptosis in cancer cells | |
| Skin cancer | Phototoxicity | Effective in reducing tumor growth under UV activation |
Toxicology and Safety Studies
Understanding the safety profile of THB-DMA is essential for its application in therapeutic contexts. Toxicological studies have indicated that while THB-DMA exhibits genotoxic effects at certain concentrations, its therapeutic window may allow for effective treatment with minimized risk.
Case Study: Genotoxicity Assessment
A comprehensive review highlighted the genotoxic potential of furocoumarins, including THB-DMA. The findings suggest that while there are risks associated with high doses, controlled exposure under therapeutic conditions can mitigate these risks .
Eigenschaften
CAS-Nummer |
109029-03-0 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PDLIOFGQZOFSJT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Key on ui other cas no. |
109029-03-0 |
Synonyme |
tetrahydrobenzo-4,6-dimethylangelicin THBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















